(1-Bromocyclopentyl)(phenyl)methanone
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Overview
Description
(1-Bromocyclopentyl)(phenyl)methanone: is an organic compound with the molecular formula C12H13BrO. It is a brominated derivative of cyclopentyl phenyl methanone and serves as an intermediate in various chemical syntheses . This compound is notable for its applications in the synthesis of other complex molecules, particularly in the pharmaceutical industry.
Scientific Research Applications
Chemistry:
Intermediate in Synthesis: (1-Bromocyclopentyl)(phenyl)methanone is used as an intermediate in the synthesis of various complex organic molecules.
Biology and Medicine:
Pharmaceuticals: It is involved in the synthesis of pharmaceutical compounds, including derivatives of ketamine, which is an anesthetic agent.
Industry:
Chemical Manufacturing: The compound is used in the production of specialty chemicals and advanced materials.
Safety and Hazards
The safety data sheet for “(1-Bromocyclopentyl)(phenyl)methanone” indicates that it is a combustible liquid and harmful if swallowed . It also causes serious eye irritation . Precautionary measures include keeping away from heat, sparks, open flames, and hot surfaces . It is recommended to wear protective gloves, eye protection, and face protection when handling this compound .
Mechanism of Action
Mode of Action
It is known that brominated compounds often act as electrophiles, reacting with nucleophiles in biological systems . This could potentially lead to changes in the function of the target molecules.
Action Environment
Environmental factors can influence the action, efficacy, and stability of (1-Bromocyclopentyl)(phenyl)methanone. Factors such as temperature, pH, and the presence of other molecules can affect the compound’s reactivity and stability .
Preparation Methods
Synthetic Routes and Reaction Conditions:
Cyclohexanecarboxylic Acid Route: One method involves the reaction of cyclohexanecarboxylic acid with p-cresol in the presence of aluminum chloride and phosphorus trichloride at 160°C for 2 hours, yielding a high percentage of the desired product.
Industrial Production Methods: Industrial production methods for (1-Bromocyclopentyl)(phenyl)methanone typically involve large-scale synthesis using optimized versions of the above-mentioned routes, ensuring high yield and purity.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: (1-Bromocyclopentyl)(phenyl)methanone can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form various derivatives.
Common Reagents and Conditions:
Nucleophiles: Common nucleophiles used in substitution reactions include amines, thiols, and alkoxides.
Oxidizing Agents: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reducing Agents: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed:
- Substitution reactions typically yield substituted cyclopentyl phenyl methanones.
- Oxidation reactions can produce ketones or carboxylic acids.
- Reduction reactions often result in alcohols or alkanes.
Comparison with Similar Compounds
(1-Bromocyclopentyl)(2-chlorophenyl)methanone: This compound is similar in structure but contains an additional chlorine atom, which can alter its reactivity and applications.
Deschloro-N-ethyl-ketamine Hydrochloride: A derivative of ketamine, this compound shares some synthetic pathways with (1-Bromocyclopentyl)(phenyl)methanone.
Uniqueness:
Reactivity: The presence of the bromine atom in this compound makes it highly reactive in substitution reactions.
Applications: Its role as an intermediate in the synthesis of pharmaceutical compounds highlights its importance in medicinal chemistry.
Properties
IUPAC Name |
(1-bromocyclopentyl)-phenylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13BrO/c13-12(8-4-5-9-12)11(14)10-6-2-1-3-7-10/h1-3,6-7H,4-5,8-9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BNULTXNEKXSBQI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(C(=O)C2=CC=CC=C2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13BrO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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